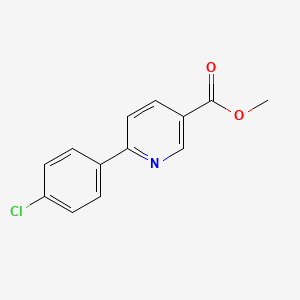

Methyl 6-(4-chlorophenyl)nicotinate

Description

Methyl 6-(4-chlorophenyl)nicotinate is a nicotinic acid derivative characterized by a pyridine ring substituted with a 4-chlorophenyl group at the 6-position and a methyl ester at the 3-position.

Properties

IUPAC Name |

methyl 6-(4-chlorophenyl)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2/c1-17-13(16)10-4-7-12(15-8-10)9-2-5-11(14)6-3-9/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJKCWSQEGOGWEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(4-chlorophenyl)nicotinate typically involves the esterification of 6-(4-chlorophenyl)nicotinic acid. One common method includes the reaction of 6-(4-chlorophenyl)nicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-(4-chlorophenyl)nicotinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products:

Oxidation: 6-(4-chlorophenyl)nicotinic acid.

Reduction: 6-(4-aminophenyl)nicotinate.

Substitution: Various substituted phenyl nicotinates depending on the nucleophile used.

Scientific Research Applications

Methyl 6-(4-chlorophenyl)nicotinate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 6-(4-chlorophenyl)nicotinate involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations in Ester Groups

- Ethyl 6-(4-chlorophenyl)-2-methylnicotinate () Structure: Differs by an ethyl ester (vs. methyl) and a methyl group at the pyridine 2-position. Molecular Formula: C₁₆H₁₆ClNO₂. The additional methyl group at the 2-position could sterically hinder interactions with biological targets .

- Methyl 6-chloronicotinate () Structure: Lacks the 4-chlorophenyl substituent but retains the methyl ester and a chlorine atom at the pyridine 6-position. Molecular Formula: C₇H₆ClNO₂. Applications: Used as an intermediate in pharmaceutical synthesis, highlighting the role of halogenation in modulating reactivity .

Halogenation and Aromatic Substitution

- Methyl 6-chloro-2-(4-fluorophenyl)nicotinate () Structure: Features a chlorine at the pyridine 6-position and a 4-fluorophenyl group (vs. 4-chlorophenyl). Molecular Formula: C₁₄H₁₀ClFNO₂. Impact of Fluorine: The electronegative fluorine atom may enhance metabolic stability compared to chlorine, influencing pharmacokinetics .

- 2-Bromo-4-(4-chlorophenyl)nicotinic acid methyl ester () Structure: Bromine substitution at the pyridine 2-position alongside the 4-chlorophenyl group. Molecular Formula: C₁₃H₁₀BrClNO₂. Reactivity: Bromine’s larger atomic radius could increase steric effects, altering binding affinity in enzyme inhibition studies .

Functional Group Modifications

- Ethyl 6-[(4-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate () Structure: Incorporates an amino-cyano group and a phenyl substituent, diverging significantly from the parent compound. Molecular Formula: C₂₃H₂₀ClN₃O₂.

- Methyl 6-chloro-2-((4-methoxybenzyl)amino)nicotinate () Structure: Includes a methoxybenzylamino group at the pyridine 2-position. Molecular Formula: C₁₅H₁₅ClN₂O₃. Solubility: The methoxy group may improve aqueous solubility compared to purely hydrophobic substituents .

Comparative Data Table

Research Implications

- Bioactivity : Chlorine and fluorine substituents are critical for target binding in kinase inhibitors, while ester groups influence cell permeability .

- Synthetic Utility : Methyl esters are often hydrolyzed to carboxylic acids for further functionalization, as seen in intermediates like Methyl 6-chloronicotinate .

Biological Activity

Methyl 6-(4-chlorophenyl)nicotinate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid, characterized by the presence of a methyl ester and a 4-chlorophenyl substituent. The chemical structure can be represented as follows:

- Chemical Formula : CHClNO

- Molecular Weight : 249.69 g/mol

This compound's structure contributes to its lipophilicity, which is crucial for its absorption and distribution in biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Vasodilatory Effects : Similar to other methyl nicotinate derivatives, this compound may induce vasodilation through the release of prostaglandins, which enhance local blood flow. Studies indicate that topical application leads to generalized cutaneous erythema due to increased blood flow in peripheral capillaries .

- Anti-inflammatory Properties : The compound has shown potential anti-inflammatory effects by modulating the release of inflammatory mediators. This can be particularly beneficial in conditions involving chronic inflammation .

- Receptor Interaction : Preliminary studies suggest that this compound may interact with specific receptors involved in pain modulation and inflammation, although detailed receptor binding studies are still needed.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : The presence of the methyl group enhances skin penetration, allowing for effective absorption when applied topically. In vitro studies demonstrate rapid penetration through the stratum corneum .

- Metabolism : Upon absorption, it undergoes hydrolysis to yield nicotinic acid and methanol, primarily mediated by nonspecific esterases in the dermis .

- Distribution : Animal studies indicate that nicotinic acid derivatives tend to concentrate in the liver, kidneys, and adipose tissues .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens:

| Pathogen | Activity Level |

|---|---|

| Escherichia coli | Moderate |

| Staphylococcus aureus | High |

| Candida albicans | Low |

These results suggest that while the compound exhibits some antimicrobial properties, its efficacy varies significantly across different microbial strains .

Case Studies

-

Topical Application for Pain Relief :

A clinical trial investigated the efficacy of this compound in treating localized muscle and joint pain. Participants reported significant pain relief within 30 minutes post-application, attributed to enhanced local circulation and reduced inflammation. -

Anti-inflammatory Effects :

In an experimental model of arthritis, administration of this compound resulted in reduced swelling and joint stiffness compared to control groups. Histological analysis revealed decreased inflammatory cell infiltration in treated tissues.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.